molecular formula C16H16N2O5S B2681529 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide CAS No. 2320670-86-6

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

Cat. No.: B2681529
CAS No.: 2320670-86-6
M. Wt: 348.37
InChI Key: GDQQGNPGNGXSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Furan and Thiophene Rings: These rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with an appropriate acetamide derivative and functionalizing the molecule to obtain the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets. Studies have shown that the compound inhibits calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to be responsible for its anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar compounds to 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide include:

The uniqueness of this compound lies in its hybrid structure, which combines multiple functional groups, making it versatile for various applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-10(12-3-4-13(24-12)11-2-1-7-23-11)8-17-14(20)9-18-15(21)5-6-16(18)22/h1-4,7,10,19H,5-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQQGNPGNGXSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.